molecular formula C7H8N2O4S B14335167 4-(Hydroxymethyl)benzenediazonium bisulfite CAS No. 109835-10-1

4-(Hydroxymethyl)benzenediazonium bisulfite

Cat. No.: B14335167
CAS No.: 109835-10-1
M. Wt: 216.22 g/mol
InChI Key: RTENQVMGDSHOQL-UHFFFAOYSA-M
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Description

4-(Hydroxymethyl)benzenediazonium bisulfite is an organic compound with the molecular formula C7H8N2O4S. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)benzenediazonium bisulfite typically involves the diazotization of 4-(hydroxymethyl)aniline. The process begins with the reaction of 4-(hydroxymethyl)aniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion formed. The resulting diazonium salt is then treated with sodium bisulfite to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)benzenediazonium bisulfite undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Aryl halides, phenols, and nitriles.

    Coupling: Azo compounds.

    Reduction: Hydrazines.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)benzenediazonium bisulfite involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution and coupling, to form different products. The reactivity of the diazonium ion is due to the presence of the nitrogen-nitrogen triple bond, which makes it a good leaving group. In biological systems, the compound can form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

4-(Hydroxymethyl)benzenediazonium bisulfite can be compared with other diazonium salts, such as:

The uniqueness of this compound lies in its hydroxymethyl group, which can participate in additional reactions and provide different properties compared to other diazonium salts .

Properties

CAS No.

109835-10-1

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

hydrogen sulfite;4-(hydroxymethyl)benzenediazonium

InChI

InChI=1S/C7H7N2O.H2O3S/c8-9-7-3-1-6(5-10)2-4-7;1-4(2)3/h1-4,10H,5H2;(H2,1,2,3)/q+1;/p-1

InChI Key

RTENQVMGDSHOQL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CO)[N+]#N.OS(=O)[O-]

Origin of Product

United States

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